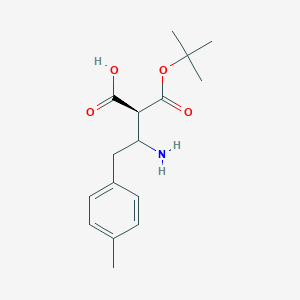
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid is a compound of interest in organic chemistry and medicinal chemistry. It is a derivative of butyric acid, featuring a Boc (tert-butoxycarbonyl) protecting group on the amino group and a 4-methyl-phenyl substituent on the butyric acid backbone. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-methyl-phenyl substituent. One common method involves the reaction of (S)-3-Amino-4-(4-methyl-phenyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the butyric acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(2S)-3-amino-4-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-5-7-11(8-6-10)9-12(17)13(14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9,17H2,1-4H3,(H,18,19)/t12?,13-/m0/s1 |
InChI Key |
NCFKCZVALAFSLM-ABLWVSNPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC([C@@H](C(=O)O)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















